molecular formula C26H22ClN5O3 B2674510 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide CAS No. 902923-35-7

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide

Cat. No. B2674510
CAS RN: 902923-35-7
M. Wt: 487.94
InChI Key:
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Description

The compound is a derivative of triazole, a class of heterocyclic compounds. Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazole derivatives are typically synthesized through the Huisgen 1,3-dipolar cycloaddition, also known as “click chemistry”. This involves the reaction of an azide and an alkyne to form a triazole ring .


Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a quinazolinone moiety and phenyl rings substituted with a chloro and methoxy group.

Scientific Research Applications

H1-Antihistaminic Activity

A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, including close relatives of the queried compound, have been synthesized and tested for their in vivo H1-antihistaminic activity on guinea pigs. These compounds have shown significant protection against histamine-induced bronchospasm, with one particular derivative emerging as more potent than the reference standard chlorpheniramine maleate, indicating their potential as new classes of H1-antihistaminic agents with negligible sedation effects (Alagarsamy et al., 2009).

Tubulin Polymerization Inhibition and Anticancer Activity

Triazoloquinazolinone-based compounds have been designed as conformationally restricted CA-4 analogues and evaluated for their tubulin polymerization and growth inhibitory activities. Specific derivatives showed potent anticancer activity across a broad range of cancer cell lines and caused remarkable cell shape changes, consistent with vascular disrupting activity, indicating their potential in cancer therapy (Driowya et al., 2016).

Molecular Docking and Structure Analysis

A synthesized compound, closely related to the queried compound, demonstrated favorable interactions with the SHP2 protein, according to molecular docking studies. The molecular dynamics simulation suggested the presence of hydrogen bonds, electrostatic interactions, and Pi interactions between the compound and SHP2 proteins, with inhibitory activity better than the reference compound, SHP244 (Wu et al., 2022).

Future Directions

The development of new triazole derivatives with improved pharmacological properties is an active area of research . Future studies could focus on the synthesis and biological evaluation of this specific compound and its derivatives.

properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN5O3/c1-35-20-6-4-5-19(15-20)28-24(33)14-13-23-29-30-26-31(16-17-9-11-18(27)12-10-17)25(34)21-7-2-3-8-22(21)32(23)26/h4-6,9-12,15,21-22,26,30H,2-3,7-8,13-14,16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTWGOBWFDNHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=NNC3N2C4CCCCC4C(=O)N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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